N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine
Overview
Description
1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane is an organic compound that features a benzothiophene ring attached to an ethane chain with a hydroxyamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane typically involves the following steps:
Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Attachment of Ethane Chain: The ethane chain is introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.
Introduction of Hydroxyamino Group: The hydroxyamino group is introduced through the reaction of the intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane undergoes various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are employed.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
1-(N-hydroxyamino)-1-(benzothien-3-yl)ethane: Similar structure but with the hydroxyamino group attached to the 3-position of the benzothiophene ring.
1-(N-hydroxyamino)-1-(benzofuran-2-yl)ethane: Similar structure but with a benzofuran ring instead of a benzothiophene ring.
Uniqueness
1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzothiophene ring provides stability and electronic properties that are advantageous in various applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-7,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKATNMCYFSXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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